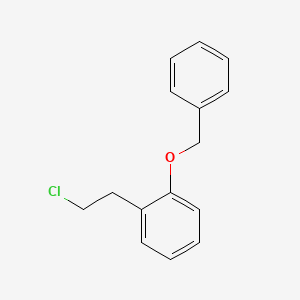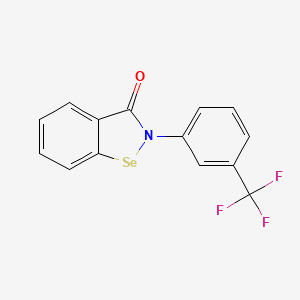
SARS-CoV-2-IN-7
Vue d'ensemble
Description
SARS-CoV-2-IN-7 is a useful research compound. Its molecular formula is C14H8F3NOSe and its molecular weight is 342.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality SARS-CoV-2-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SARS-CoV-2-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vaccine Design and Drug Testing : The SARS-CoV-2 toolkit, including a single plasmid reverse genetics system, antibodies, and permissive cell lines, is significant in advancing COVID-19 vaccine design and drug testing (Rihn et al., 2021).
Genomic Surveillance : The AmpliSeq SARS-CoV-2 Insight Research Assay on the Ion Torrent Genexus system aids in rapid surveillance during the emergence of variants like Omicron, streamlining whole-genome sequencing (Fissel et al., 2022).
Therapeutic Target Discovery : SARS-CoV-2 presents potential therapeutic targets for COVID-19, involving active and passive immunization, drug repurposing, and novel agents (Osman et al., 2020).
Proteomics and Diagnostic Strategies : Mass spectrometry, including proteomics, plays a role in understanding the biology of SARS-CoV-2 infection and identifying potential therapeutic targets or diagnostic strategies (Bittremieux et al., 2021).
Nonpathogenic Model Construction : Phage display technology is used to construct nonpathogenic virus-like models for SARS-CoV-2, aiding in scientific research and sample classification (Wu et al., 2022).
Vaccine and Therapeutic Development : Cryo-electron microscopy provides ultrastructural information on SARS-CoV-2, accelerating the development of COVID-19 vaccines and therapeutics (Leigh & Modis, 2021).
Bioinformatics in Mitigating COVID-19 : Bioinformatics plays a crucial role in detecting SARS-CoV-2 genomes, discovering therapeutic targets, and repurposing existing drugs for the pandemic (Cannataro & Harrison, 2021).
Real-time Genomic Surveillance : Outbreak.info provides near real-time genomic surveillance of SARS-CoV-2 variants and mutations to inform public health interventions (Hughes et al., 2022).
Inactivation Methods for Research : Various inactivation methods facilitate the transfer of infectious samples from high-containment labs to lower-containment levels for additional experiments (Patterson et al., 2020).
Immuno-based Assays for Surveillance : Serological approaches are vital for determining exposure to SARS-CoV-2 and aiding in surveillance (Lee et al., 2020).
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NOSe/c15-14(16,17)9-4-3-5-10(8-9)18-13(19)11-6-1-2-7-12(11)20-18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNYFNONXIUSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NOSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SARS-CoV-2-IN-7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






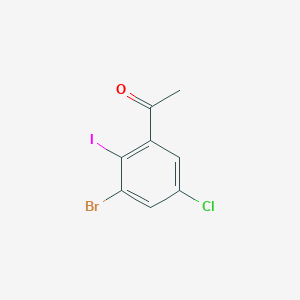
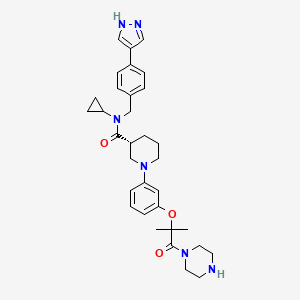


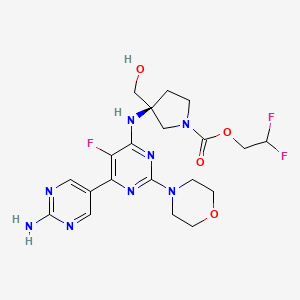
![N-cyclohexylcyclohexanamine;(2S,3S)-3-methoxy-2-methyl-3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B8216128.png)

![3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-, 1,1-dimethylethyl ester](/img/structure/B8216136.png)

